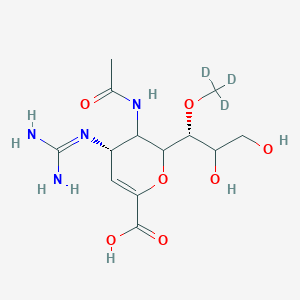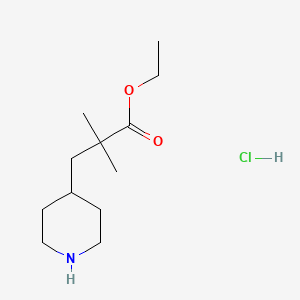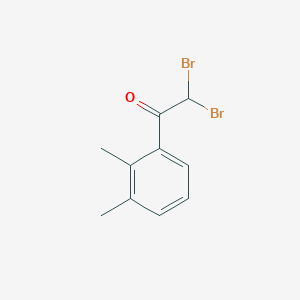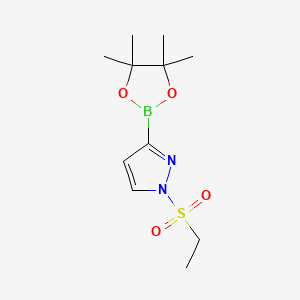
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid moiety attached to a pyrazole ring, which is further modified with an ethylsulfonyl group. The pinacol ester functionality enhances its stability and solubility, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where the pyrazole ring reacts with ethylsulfonyl chloride in the presence of a base.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: It can undergo protodeboronation, where the boronic ester is converted to a hydrocarbon in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents for other transformations. Major products formed from these reactions include substituted pyrazoles and other complex organic molecules.
Scientific Research Applications
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester has numerous applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as intermediates in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. In medicinal chemistry, its mechanism of action may involve inhibition of specific enzymes or receptors, depending on the structure of the final bioactive molecule .
Comparison with Similar Compounds
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrazole ring and ethylsulfonyl group.
1H-Pyrazole-4-boronic Acid Pinacol Ester: Similar pyrazole ring but different substitution pattern.
MIDA Boronates: These compounds have a different boron-protecting group and are used in iterative cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H19BN2O4S |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H19BN2O4S/c1-6-19(15,16)14-8-7-9(13-14)12-17-10(2,3)11(4,5)18-12/h7-8H,6H2,1-5H3 |
InChI Key |
HHUPEQRNCHSJLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
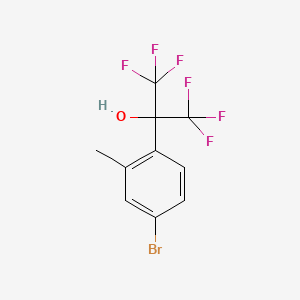
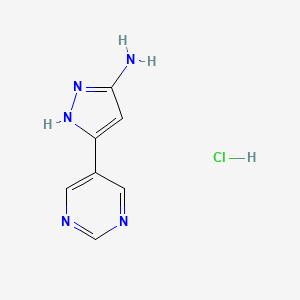
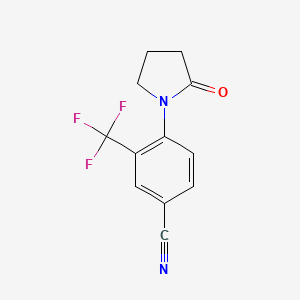
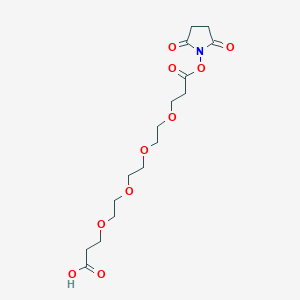
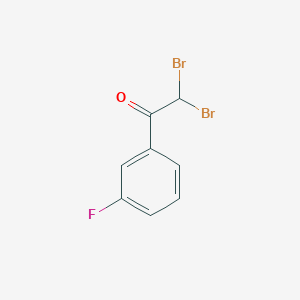
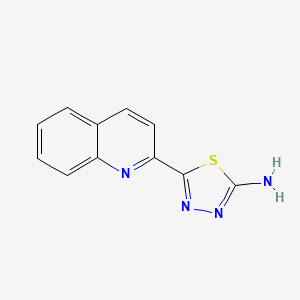
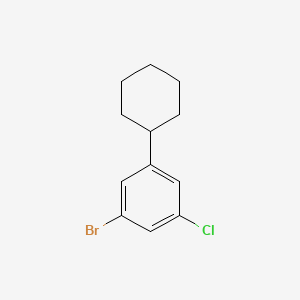

![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
